molecular formula C15H29BN2O3Si B1425915 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole CAS No. 1146162-54-0

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No. B1425915
M. Wt: 324.3 g/mol
InChI Key: JQXHEFASXNSIRB-UHFFFAOYSA-N
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Description

This compound is a boronic ester with a pyrazole ring . The empirical formula is C15H29BN2O3Si . It’s a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a boronic ester and a trimethylsilyl ethoxy methyl group . The boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a common functional group in organic synthesis, known for its role in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic esters are known to be involved in various types of coupling reactions, including the Suzuki-Miyaura cross-coupling .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 324.3 . It’s soluble in acetone . The melting point ranges from 102.0 to 106.0 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization

    A study by Liao et al. (2022) focused on the synthesis and characterization of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This research involved confirming the compound structure through various spectroscopic methods and X-ray diffraction, along with Density Functional Theory (DFT) calculations (Liao, Liu, Wang, & Zhou, 2022).

  • Molecular Structure and Conformational Analysis

    Yang et al. (2021) conducted a study on 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. They focused on the compound's structure, confirmed through spectroscopic techniques and X-ray diffraction. DFT was used for molecular structure calculations, comparing them with X-ray diffraction values (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Chemical Properties and Applications

  • Molecular Electrostatic Potential and Orbitals

    The study by Huang et al. (2021) on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate explored their molecular electrostatic potential and frontier molecular orbitals using DFT. This research contributes to understanding the physicochemical properties of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

  • Synthesis and Potential Biological Activity

    Kong et al. (2016) synthesized an intermediate compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, important in biologically active compounds like crizotinib. This work highlights the compound's role in synthesizing biologically significant molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Synthesis of Semiconducting Polymers

    Kawashima et al. (2013) used a compound with a similar structure, 5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole, for synthesizing naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers, indicating its use in creating high-performance semiconducting polymers (Kawashima, Miyazaki, Shimawaki, Inoue, Mori, Takemura, Osaka, & Takimiya, 2013).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-8-9-18(17-13)12-19-10-11-22(5,6)7/h8-9H,10-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXHEFASXNSIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

At 0° C., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (388 mg, 2 mmoL) was added to NaH (160 mg, 60%, 4 mmoL) in THF (12 mL). After stirring at room temperature for 30 min, the mixture was cooled to 0° C. and SEMCl (705.7 μL, 4 mmoL) was added. The mixture was stirred at room temperature overnight, diluted with H2O and then extracted with ethyl acetate (×2). The combined organic layers were washed with brine and dried with Na2SO4. Evaporation afforded crude 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.
Quantity
388 mg
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
705.7 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 6
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

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